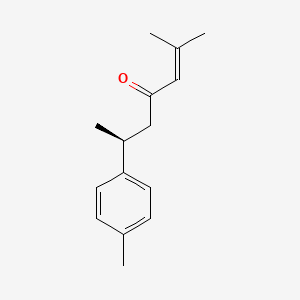

(+)-Turmerone

描述

ar-Turmerone has been reported in Curcuma xanthorrhiza, Akebia trifoliata, and other organisms with data available.

potent antivenom against snake bites; isolated form Curcuma longa; structure given in first source

属性

IUPAC Name |

(6S)-2-methyl-6-(4-methylphenyl)hept-2-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5-9,13H,10H2,1-4H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAAJVHHFAXWBOK-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)CC(=O)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](C)CC(=O)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60201258 | |

| Record name | ar-Turmerone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532-65-0 | |

| Record name | (+)-Turmerone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ar-Turmerone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ar-Turmerone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-ar-Turmerone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-ar-Turmerone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1944T899NO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(+)-Turmerone: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Turmerone, a bioactive sesquiterpenoid, has garnered significant attention within the scientific community for its potential therapeutic applications, including anti-inflammatory, neuroprotective, and anticancer properties. This technical guide provides an in-depth overview of the primary natural source of this compound, the rhizome of Curcuma longa L. (turmeric), and details various methods for its extraction and isolation. This document outlines and compares conventional and modern extraction techniques, providing detailed experimental protocols. Furthermore, it presents key analytical data for the characterization of this compound and visualizes the isolation workflow and associated biological signaling pathways.

Natural Source of this compound

The principal natural reservoir of this compound is the essential oil derived from the rhizomes of Curcuma longa L., a perennial herbaceous plant belonging to the ginger family (Zingiberaceae).[1][2] Turmeric has a long history of use in traditional medicine, particularly in Ayurveda and Chinese medicine.[3] The volatile oil of turmeric contains a complex mixture of compounds, with turmerones, including α-, β-, and the aromatic (ar-) turmerone, being major constituents.[1][4] The concentration of these compounds can vary depending on the geographical origin, cultivation conditions, and post-harvest processing of the rhizomes.[5]

Extraction and Isolation Methodologies

The isolation of this compound from turmeric rhizomes is a multi-step process that begins with the extraction of the essential oil, followed by purification to isolate the target compound. Various techniques, ranging from traditional solvent extraction to modern supercritical fluid extraction, have been employed.

Extraction of Turmeric Essential Oil

The initial step in obtaining this compound is the extraction of the volatile oil from dried and powdered turmeric rhizomes. The choice of extraction method significantly impacts the yield and composition of the essential oil.

-

Hydrodistillation: This is a conventional method for extracting essential oils. It involves the co-distillation of turmeric powder with water. The volatile components are carried over with the steam and subsequently condensed and separated.[5]

-

Soxhlet Extraction: This method utilizes a continuous reflux of an organic solvent, such as petroleum ether or ethanol, to extract the oleoresin from the turmeric powder.[1][2] Subsequent removal of the solvent yields the crude extract.

-

Supercritical Fluid Extraction (SFE): This technique employs supercritical carbon dioxide (scCO₂) as a solvent.[3][6] It offers several advantages, including the use of a non-toxic, non-flammable, and environmentally friendly solvent. The solvating power of scCO₂ can be tuned by altering the temperature and pressure, allowing for selective extraction.[3][6]

Purification of this compound

Following the initial extraction, the crude turmeric oil or oleoresin undergoes further purification to isolate this compound.

-

Fractional Distillation: This technique can be used to separate components of the essential oil based on their boiling points.

-

Column Chromatography: This is a widely used method for the purification of turmerones. Silica gel is a common stationary phase, and a mobile phase consisting of a mixture of non-polar and polar solvents (e.g., toluene and ethyl acetate) is used to elute the compounds.[7][8]

-

Preparative Thin-Layer Chromatography (TLC): For smaller-scale purification, preparative TLC can be employed to separate turmerone from other components.[1]

Quantitative Data Summary

The yield and purity of the extracted and isolated turmerone are critical parameters. The following tables summarize quantitative data from various studies.

| Extraction Method | Solvent/Conditions | Yield of Essential Oil/Extract | Reference |

| Hydrodistillation | Water | 2.1% (w/w) | [9] |

| Soxhlet Extraction | Ethanol (1:100 ratio) | 27% (w/w) | [9] |

| Supercritical CO₂ Extraction | 333 K, 300 bar | 6.98% (w/w) turmeric oil | [10] |

| Supercritical CO₂ Extraction | 333 K, 25 MPa | 6.4% extract, 1.02% ar-turmerone | [11] |

| Maceration | 96% Ethanol (1:10 ratio) | Not specified | [7] |

Table 1: Comparison of Extraction Yields from Curcuma longa

| Analytical Technique | Parameter | Value | Reference |

| Thin-Layer Chromatography (TLC) | Rf value (Toluene:Ethyl Acetate 93:7) | 0.72 | [1] |

| UV-Vis Spectroscopy | Maximum Wavelength (λmax) | 233.5 nm and 236 nm | [1] |

| UV-Vis Spectroscopy | Maximum Wavelength (λmax) | 237 nm | [7] |

| Infrared (IR) Spectroscopy | C=O Stretching (cm⁻¹) | 1735.4 and 1446.2 | [1] |

| Infrared (IR) Spectroscopy | Aromatic C=C Stretching (cm⁻¹) | 2988.7 and 2936.8 | [1] |

| Gas Chromatography (GC) | Retention Time | 7.227 min (99.2% area) | [1] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular Ion Peak (m/z) | 217.2 (ar-turmerone) and 219.2 (turmerone) | [1] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Retention Time (ar-turmerone) | 12.884 min (27.74% area) | [7] |

Table 2: Analytical Characterization Data for Turmerone

Experimental Protocols

Protocol 1: Soxhlet Extraction and Liquid-Liquid Fractionation

This protocol describes a classic method for the isolation of turmerone.[1]

-

Soxhlet Extraction:

-

1 kg of dried turmeric powder is placed in a Soxhlet apparatus.

-

The powder is extracted with 4 L of petroleum ether (boiling point 60-80°C) for 12 hours.

-

The extract is concentrated by distillation to yield turmeric oil.

-

-

Liquid-Liquid Fractionation:

-

The turmeric oil is partitioned between petroleum ether and methanol in a separating funnel.

-

The petroleum ether fraction is collected and washed repeatedly with methanol.

-

-

Purification:

-

The petroleum ether fraction is treated with activated charcoal to remove impurities.

-

Further purification is achieved by preparative Thin-Layer Chromatography (TLC) using a mobile phase of toluene:ethyl acetate (93:7). The band corresponding to turmerone (Rf ≈ 0.72) is scraped and eluted.

-

Protocol 2: Supercritical CO₂ Extraction and Column Chromatography

This protocol outlines a more modern and environmentally friendly approach.[10]

-

Supercritical CO₂ Extraction:

-

75 g of ground turmeric powder (0.42 mm particle size) is subjected to supercritical CO₂ extraction.

-

Optimal conditions for obtaining a high concentration of turmerones are 320 K and 26 MPa.[10] The extraction is carried out for 2.5 hours.

-

-

Column Chromatography:

-

The resulting turmeric oil is loaded onto a silica gel 60 column.

-

A suitable solvent system (e.g., a gradient of hexane and ethyl acetate) is used to separate the fractions.

-

Fractions are collected and analyzed by HPLC to identify those containing pure ar-turmerone (purity up to 86 wt%) and a mixture of α- and β-turmerone (purity up to 81 wt%).[10]

-

Protocol 3: Isolation from Oleoresin using Adsorption

This protocol provides a cost-effective method using silica gel adsorption.[7]

-

Oleoresin Extraction:

-

Turmeric rhizome is macerated in 96% ethanol (1:10 ratio) for 72 hours.

-

The resulting extract is purified with n-hexane to obtain turmeric oleoresin.

-

-

Adsorption and Elution:

-

The turmeric oleoresin is mixed with silica gel 60 (0.2-0.5 mm) in a 1:3 ratio.

-

The mixture is then eluted with 96% ethanol to recover the adsorbed ar-turmerone. The resulting eluate contains ar-turmerone with a purity of 27.74% as determined by GC-MS.[7]

-

Visualizations

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. ijcrt.org [ijcrt.org]

- 3. Supercritical carbon dioxide extraction of turmeric (Curcuma longa) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous Quantification of Three Curcuminoids and Three Volatile Components of Curcuma longa Using Pressurized Liquid Extraction and High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. nanobioletters.com [nanobioletters.com]

- 8. actascientific.com [actascientific.com]

- 9. Comparison of yield, composition, and antioxidant activity of turmeric (Curcuma longa L.) extracts obtained using various techniques. | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

(+)-Turmerone chemical structure and stereochemistry

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Turmerone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physico-chemical properties of this compound, a significant bioactive compound found in turmeric (Curcuma longa). Detailed experimental protocols for its isolation and a visualization of a key signaling pathway are also included to support further research and development.

Chemical Structure and Stereochemistry

This compound, also known as (+)-ar-turmerone, is a sesquiterpenoid that possesses a distinct aromatic ring. Its chemical structure is characterized by a hept-2-en-4-one backbone substituted with a p-tolyl group at the 6-position.

IUPAC Name: (6S)-2-methyl-6-(4-methylphenyl)hept-2-en-4-one[1]

Molecular Formula: C₁₅H₂₀O[1]

Molecular Weight: 216.32 g/mol [1]

Key Structural Features:

-

An α,β-unsaturated ketone functional group.

-

A benzene ring with a methyl substituent (p-tolyl group).

-

A single chiral center at the carbon atom in position 6 of the heptene chain.

Stereochemistry: The designation "(+)" in this compound refers to its dextrorotatory nature, meaning it rotates plane-polarized light in a clockwise direction. The absolute configuration of the chiral center at C-6 has been determined to be S[1]. Therefore, the compound is more formally named (S)-(+)-ar-turmerone. This stereoisomer is the naturally occurring enantiomer found in turmeric oil.

Quantitative Data

The following tables summarize the key quantitative data for (+)-ar-turmerone.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Appearance | Yellowish oily matter | [2] |

| Boiling Point | 159-160 °C at 10 mmHg | |

| Density (d420) | 0.9634 g/cm³ | |

| Optical Rotation [α]D20 | +82.21° | |

| Solubility | Soluble in ethanol, hexane, and petroleum ether; slightly soluble in chloroform, DMSO, and ethyl acetate. | [2] |

Table 2: Spectroscopic Data

| Technique | Key Data | Reference(s) |

| UV-Vis (in Ethanol) | λmax at 237 nm | |

| IR (Infrared) | Aromatic C=C stretching: ~2935 cm⁻¹C=O stretching: ~1735 cm⁻¹C-H bending: ~990-1100 cm⁻¹ | |

| GC-MS (Gas Chromatography-Mass Spectrometry) | Molecular Ion Peak (M⁺): m/z 216 |

Experimental Protocols

Isolation of (+)-ar-Turmerone from Turmeric Oleoresin using Silica Gel Adsorption

This protocol is adapted from an optimized method for the isolation of ar-turmerone.

Objective: To isolate (+)-ar-turmerone from turmeric oleoresin using a cost-effective silica gel adsorption method.

Materials:

-

Turmeric oleoresin

-

Silica gel (60-120 mesh) for column chromatography

-

96% Ethanol

-

N-hexane

-

Ethyl acetate

-

Toluene

-

Glass column for chromatography

-

Rotary evaporator

-

TLC plates (silica gel 60 F254)

-

Beakers, flasks, and other standard laboratory glassware

Methodology:

-

Preparation of the Adsorbent-Sample Mixture:

-

Determine the weight of the turmeric oleoresin to be purified.

-

Mix the turmeric oleoresin with silica gel in a 1:3 ratio (w/w). For example, for 10 g of oleoresin, use 30 g of silica gel.

-

The mixture should be thoroughly homogenized to ensure even distribution of the oleoresin on the silica gel.

-

-

Column Packing:

-

Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column.

-

Allow the silica gel to settle, and then drain the excess solvent, ensuring the top of the silica gel bed does not run dry.

-

Carefully add the oleoresin-silica gel mixture to the top of the packed column.

-

-

Elution:

-

Begin the elution process with a non-polar solvent such as n-hexane to remove non-polar impurities.

-

Gradually increase the polarity of the eluent. A common gradient involves increasing the percentage of ethyl acetate in n-hexane.

-

The optimal eluent for recovering the adsorbed ar-turmerone is 96% ethanol.

-

-

Fraction Collection and Analysis:

-

Collect fractions of the eluate in separate test tubes or flasks.

-

Monitor the separation process using Thin Layer Chromatography (TLC) with a mobile phase of toluene:ethyl acetate (8:2 v/v). The Rf value for ar-turmerone is approximately 0.43 in this system.

-

Combine the fractions that show a high concentration of the desired compound.

-

-

Solvent Removal and Purification:

-

Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the isolated ar-turmerone.

-

The purity of the isolated compound can be assessed using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Signaling Pathway and Logical Relationships

Ar-turmerone Induced Apoptosis in HepG2 Cells

(+)-ar-Turmerone has been shown to induce apoptosis in human hepatocellular carcinoma (HepG2) cells through a mechanism involving the generation of reactive oxygen species (ROS) and the activation of both intrinsic and extrinsic apoptotic pathways. The following diagram illustrates this signaling cascade.

Caption: Signaling pathway of (+)-ar-turmerone-induced apoptosis in HepG2 cells.

References

A Deep Dive into the Enantioselective Bioactivity of (+)- and (-)-ar-Turmerone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic (ar)-turmerone, a major bioactive sesquiterpenoid derived from the essential oil of Curcuma longa (turmeric), has garnered significant scientific interest for its diverse pharmacological properties. As a chiral molecule, ar-turmerone exists as two non-superimposable mirror images, the (+)- (or S-) and (-)- (or R-) enantiomers. Emerging research indicates that these enantiomers can exhibit distinct biological activities, a phenomenon known as enantioselectivity. This technical guide provides a comprehensive overview of the current understanding of the differential bioactivities of (+)- and (-)-ar-turmerone, with a focus on their neuroprotective, anti-inflammatory, and anticancer effects. This document is intended to serve as a resource for researchers and professionals in drug discovery and development by summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data comparing the biological activities of (+)- and (-)-ar-turmerone.

| Biological Activity | Enantiomer | Cell Line/Model | Metric | Value | Reference |

| Neuroprotection | |||||

| Dopaminergic Neuron Survival (MPP+ induced toxicity) | (+)-ar-Turmerone | Midbrain Slice Culture | % Protection | Significant protection | [1] |

| (-)-ar-Turmerone | Midbrain Slice Culture | % Protection | No significant protection | [1] | |

| Anti-inflammatory Activity | |||||

| Nitric Oxide (NO) Production Inhibition (LPS-stimulated) | (+)-ar-Turmerone | BV2 Microglia | % Inhibition | Less potent | [2] |

| (-)-ar-Turmerone | BV2 Microglia | % Inhibition | More potent | [2] | |

| Anticancer Activity | |||||

| Cytotoxicity | ar-Turmerone (racemic or unspecified) | K562 (Leukemia) | IC50 | 20-50 µg/mL | [3] |

| ar-Turmerone (racemic or unspecified) | L1210 (Leukemia) | IC50 | 20-50 µg/mL | [3] | |

| ar-Turmerone (racemic or unspecified) | U937 (Lymphoma) | IC50 | 20-50 µg/mL | [3] | |

| ar-Turmerone (racemic or unspecified) | RBL-2H3 (Leukemia) | IC50 | 20-50 µg/mL | [3] | |

| ar-Turmerone (racemic or unspecified) | Molt 4B (Leukemia) | Apoptosis Induction | Concentration-dependent | [4] | |

| ar-Turmerone (racemic or unspecified) | HL-60 (Leukemia) | Apoptosis Induction | Concentration-dependent | [4] | |

| ar-Turmerone (racemic or unspecified) | KATO III (Stomach Cancer) | Apoptosis Induction | No induction | [4] | |

| ar-Turmerone (racemic or unspecified) | U251, U87, LN229 (Glioma) | Growth Inhibition | Significant at 50, 100, 200 µM | [5] |

Signaling Pathways

The differential biological activities of ar-turmerone enantiomers can be attributed to their distinct interactions with key cellular signaling pathways.

Neuroprotection via the Nrf2 Pathway

Recent studies indicate that the neuroprotective effects of (+)-ar-turmerone are independent of its anti-inflammatory activity and are instead mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][6] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.

Anti-inflammatory Effects via NF-κB Pathway

The anti-inflammatory properties of ar-turmerone are linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] While direct comparative studies on the enantiomers are limited, it is hypothesized that the more potent anti-inflammatory activity of (-)-ar-turmerone is due to a stronger inhibition of this pathway.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of ar-turmerone enantiomers.

Synthesis and Separation of (+)- and (-)-ar-Turmerone

A representative method for obtaining the individual enantiomers involves the following steps:

-

Extraction: Extraction of the essential oil from dried rhizomes of Curcuma longa using a solvent such as hexane.

-

Isolation: Isolation of the ar-turmerone fraction from the essential oil, often through column chromatography on silica gel.[9]

-

Chiral Separation: Separation of the enantiomers from the racemic mixture using chiral high-performance liquid chromatography (HPLC) or other chiral separation techniques.[10] The specific chiral stationary phase and mobile phase conditions are critical for achieving baseline separation.

Assessment of Neuroprotective Activity in Midbrain Slice Cultures

This protocol is adapted from Hori et al., 2021.[1][2]

References

- 1. Aromatic-Turmerone Analogs Protect Dopaminergic Neurons in Midbrain Slice Cultures through Their Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Induction of apoptosis by ar-turmerone on various cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective induction of apoptosis by ar-turmerone isolated from turmeric (Curcuma longa L) in two human leukemia cell lines, but not in human stomach cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ar-turmerone inhibits the proliferation and mobility of glioma by downregulating cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. azolifesciences.com [azolifesciences.com]

- 7. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nanobioletters.com [nanobioletters.com]

- 10. Enantiomeric Recognition and Separation by Chiral Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Neuro-Regulatory Mechanisms of (+)-Turmerone in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Aromatic (ar)-turmerone, a major bioactive compound derived from the essential oil of Curcuma longa (turmeric), has emerged as a promising natural product with significant therapeutic potential for neurological disorders. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the effects of (+)-ar-turmerone on neuronal cells. It delves into its pro-neurogenic, anti-inflammatory, and neuroprotective actions, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

Core Mechanisms of Action

(+)-ar-turmerone exerts its effects on neuronal cells through three primary, interconnected mechanisms:

-

Promotion of Neurogenesis: It stimulates the proliferation and neuronal differentiation of neural stem cells (NSCs).

-

Anti-Neuroinflammatory Activity: It potently inhibits the activation of microglia, the resident immune cells of the central nervous system (CNS), thereby reducing the production of pro-inflammatory mediators.

-

Direct Neuroprotection and Antioxidant Effects: It protects neurons from various insults, in part by activating endogenous antioxidant response pathways.

Promotion of Neural Stem Cell Proliferation and Differentiation

A significant body of evidence demonstrates that (+)-ar-turmerone can enhance the self-repair capacity of the brain by stimulating NSC activity.

Signaling Pathways in Neural Stem Cells

While the precise signaling pathways governing (+)-ar-turmerone-induced neurogenesis are still under investigation, a potential mechanism involves the modulation of the STAT3 signaling axis, which is crucial for NSC fate decisions. Inhibition of negative regulators of STAT3, such as p38 MAPK, could lead to sustained STAT3 activity and enhanced proliferation[1].

Caption: Proposed pathway for (+)-ar-turmerone-induced NSC proliferation.

Quantitative Data: Effects on Neural Stem Cells

| Parameter | Cell Type | Concentration | Result | Reference |

| NSC Proliferation | Primary Fetal Rat NSCs | 6.25 µg/mL | ~80% increase in cell number | [2][3] |

| NSC Proliferation (BrdU) | Primary Fetal Rat NSCs | 3.125 µg/mL | Significant increase in BrdU incorporation | [4] |

| Ki67 mRNA Expression | Primary Fetal Rat NSCs | 6.25 µg/mL | Significant increase | [4] |

| Neuronal Differentiation (TuJ1+) | Primary Fetal Rat NSCs | 6.25 µg/mL | Significant increase in young neurons | [4][5] |

| Undifferentiated NSCs (SOX2+) | Primary Fetal Rat NSCs | 6.25 µg/mL | Significant decrease | [4][5] |

| SVZ Width (in vivo) | Adult Rats | 3 mg (i.c.v.) | ~45% increase | [2][4] |

| Neuroblast Number (DCX+) | Adult Rats | 3 mg (i.c.v.) | Significant increase in the SVZ | [2][5] |

Experimental Protocol: In Vitro NSC Proliferation Assay

This protocol is based on the methodology described by Hucklenbroich et al., 2014[2].

-

Cell Culture: Primary neural stem cells are cultured from the cortex of fetal rats (embryonic day 14.5). Cells are expanded as monolayer cultures in serum-free DMEM/F12 medium supplemented with N2 and 10 ng/mL fibroblast growth factor 2 (FGF2).

-

Treatment: NSCs are plated in 24-well plates at a density of 10,000 cells/cm². (+)-ar-turmerone is added to the cultures at various concentrations (e.g., 0, 1.56, 3.125, 6.25, 12.5, and 25 µg/mL).

-

Incubation: Cells are incubated for 72 hours.

-

Cell Counting: Representative images are taken using an inverted fluorescence microscope, and cells are counted using image analysis software (e.g., ImageJ).

-

Proliferation Marker Analysis (BrdU): To specifically measure proliferation, 10 µM bromodeoxyuridine (BrdU) is added to the cultures for the final 6 hours of incubation before fixation with 4% paraformaldehyde and subsequent immunocytochemistry for BrdU.

Caption: Experimental workflow for in vitro NSC proliferation assay.

Anti-Neuroinflammatory Effects

Neuroinflammation, primarily driven by activated microglia, is a key pathological feature of many neurodegenerative diseases. (+)-ar-turmerone effectively mitigates this response.

Signaling Pathways in Microglia

(+)-ar-turmerone inhibits the activation of microglia by targeting multiple key inflammatory signaling pathways. In response to inflammatory stimuli like lipopolysaccharide (LPS) or amyloid-beta (Aβ), Toll-like receptor 4 (TLR4) is activated, initiating a downstream cascade that leads to the activation of transcription factor NF-κB and MAP kinases (p38 and JNK). This results in the production of pro-inflammatory mediators. (+)-ar-turmerone has been shown to block these pathways, reducing inflammation. Additionally, it can promote an anti-inflammatory phenotype by activating the PKA-CREB-HO-1 signaling axis[6][7][8][9].

Caption: Anti-inflammatory signaling pathways of (+)-ar-turmerone in microglia.

Quantitative Data: Anti-inflammatory Effects in Microglia and Neurons

| Parameter | Cell/Model Type | Stimulant | Turmerone Conc. | Result | Reference |

| TNF-α Production | Primary Rat Hippocampal Neurons | Aβ₂₅₋₃₅ | 30, 100, 300 µM | Dose-dependent reduction | [8] |

| IFN-β Production | Primary Rat Hippocampal Neurons | Aβ₂₅₋₃₅ | 30, 100, 300 µM | Dose-dependent reduction | [8] |

| iNOS Activity | Primary Rat Hippocampal Neurons | Aβ₂₅₋₃₅ | 30, 100, 300 µM | Dose-dependent reduction | [8] |

| TLR4 Protein Expression | Primary Rat Hippocampal Neurons | Aβ₂₅₋₃₅ | 30, 100, 300 µM | Significant downregulation | [8] |

| NF-κB Protein Expression | Primary Rat Hippocampal Neurons | Aβ₂₅₋₃₅ | 30, 100, 300 µM | Significant inhibition | [8] |

| Pro-inflammatory Mediators | BV-2 Microglial Cells | LPS | Various | Inhibition of NO, IL-1β, IL-6, TNF-α | [10] |

| IKK/NF-κB Signaling | BV-2 Microglial Cells | LPS | Various | Reduced phosphorylation of IKK and NF-κB p65 | [10] |

Experimental Protocol: In Vitro Microglia Activation Assay

This protocol is a generalized method based on studies by Park et al., 2012 and Saji et al.[9][10].

-

Cell Culture: BV-2 murine microglial cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Pre-treatment: Cells are pre-treated with various concentrations of (+)-ar-turmerone for 1-2 hours.

-

Stimulation: Microglial activation is induced by adding an inflammatory stimulus, such as LPS (e.g., 100 ng/mL) or Aβ oligomers (e.g., 10 µM).

-

Incubation: Cells are incubated for a specified period (e.g., 24 hours for cytokine measurements, shorter times for signaling protein phosphorylation).

-

Analysis:

-

Nitric Oxide (NO): Measured in the culture supernatant using the Griess reagent.

-

Cytokines (TNF-α, IL-6, IL-1β): Quantified in the supernatant using ELISA kits.

-

Protein Expression/Phosphorylation (NF-κB, p38, JNK, IKK): Cell lysates are analyzed by Western blotting using specific antibodies.

-

mRNA Expression: RNA is isolated and analyzed by RT-qPCR for genes such as iNOS, COX-2, TNF-α, etc.

-

Direct Neuroprotection and Antioxidant Effects

Beyond its anti-inflammatory actions, (+)-ar-turmerone and its analogs can directly protect neurons from cell death, a crucial aspect for treating neurodegenerative diseases like Parkinson's Disease (PD).

Nrf2-Mediated Antioxidant Signaling

A key mechanism for the direct neuroprotective effect of (+)-ar-turmerone is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon stimulation by (+)-ar-turmerone, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of a suite of antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1), bolstering the neuron's defense against oxidative stress[11][12][13][14].

Caption: Nrf2-mediated antioxidant pathway activated by (+)-ar-turmerone.

Quantitative Data: Neuroprotective Effects

| Parameter | Model Type | Toxin/Insult | Turmerone Analog | Result | Reference |

| Dopaminergic Neuron Survival | Midbrain Slice Culture | IFNγ/LPS | S-Tur, R-Tur, Atl, A2 | Significantly prevented loss of TH+ neurons | [11] |

| Dopaminergic Neuron Survival | Midbrain Slice Culture | MPP+ | S-Tur, Atl, A2 | Significantly inhibited loss of dopaminergic neurons | [11] |

| Neuronal Apoptosis (TUNEL+) | Aβ₁₋₄₂-injected Mice | Aβ₁₋₄₂ | 5 & 10 mg/kg ar-turmerone | Significantly decreased TUNEL-positive cells | [8] |

| AChE Activity | Aβ₁₋₄₂-injected Mice | Aβ₁₋₄₂ | 5 & 10 mg/kg ar-turmerone | Significantly reduced AChE activity | [8] |

| Acetylcholine (ACh) Levels | Aβ₁₋₄₂-injected Mice | Aβ₁₋₄₂ | 5 & 10 mg/kg ar-turmerone | Significantly restored ACh levels | [8] |

Experimental Protocol: Neuroprotection in Midbrain Slice Cultures

This protocol is based on the methodology described by Hori et al., 2021[11].

-

Slice Culture Preparation: Organotypic midbrain slice cultures are prepared from postnatal day 8-11 mouse pups. Slices (300 µm thick) are cultured on membrane inserts.

-

Toxin Treatment: To model neuroinflammation-induced degeneration, cultures are treated with a combination of interferon-γ (IFNγ) and LPS. To model direct toxicity, the dopaminergic neurotoxin MPP+ is used.

-

Co-treatment: (+)-ar-turmerone or its analogs are co-administered with the toxins.

-

Incubation: Slices are incubated for several days (e.g., 7 days for IFNγ/LPS, 48 hours for MPP+).

-

Analysis (Immunohistochemistry): Slices are fixed and stained for Tyrosine Hydroxylase (TH) to identify dopaminergic neurons.

-

Quantification: The number or density of TH-positive neurons is quantified in the substantia nigra pars compacta (SNpc) region of the slices to assess neuronal survival.

Conclusion and Future Directions

(+)-ar-turmerone demonstrates a robust and multifaceted mechanism of action in neuronal cells, positioning it as a compelling candidate for the development of novel therapies for neurodegenerative diseases and brain injury. Its ability to simultaneously promote endogenous repair mechanisms, quell neuroinflammation, and provide direct neuroprotection is a unique and highly desirable therapeutic profile.

Future research should focus on:

-

Elucidating the specific receptor targets of (+)-ar-turmerone in different neuronal cell types.

-

Conducting further in vivo studies in various animal models of neurological diseases to confirm efficacy and determine optimal dosing and delivery methods.

-

Synthesizing and screening analogs to identify compounds with enhanced potency and more favorable pharmacokinetic profiles, as demonstrated by the promising activity of analogs like A2[13][14].

This technical guide summarizes the current understanding of (+)-ar-turmerone's action in the CNS. The presented data and protocols provide a solid foundation for researchers to further explore and harness the therapeutic potential of this remarkable natural compound.

References

- 1. Spicing up endogenous neural stem cells: aromatic-turmerone offers new possibilities for tackling neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aromatic-turmerone induces neural stem cell proliferation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciencedaily.com [sciencedaily.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Aromatic-Turmerone Attenuates LPS-Induced Neuroinflammation and Consequent Memory Impairment by Targeting TLR4-Dependent Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aromatic-turmerone's anti-inflammatory effects in microglial cells are mediated by protein kinase A and heme oxygenase-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TLR4/NF-κB-Mediated Anti-Inflammatory and Cognitive Protective Actions of Curcuma longa and Ar-turmerone in Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Turmeronols (A and B) from Curcuma longa have anti-inflammatory effects in lipopolysaccharide-stimulated BV-2 microglial cells by reducing NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aromatic-Turmerone Analogs Protect Dopaminergic Neurons in Midbrain Slice Cultures through Their Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 13. sciencedaily.com [sciencedaily.com]

- 14. azolifesciences.com [azolifesciences.com]

(+)-Turmerone basic physicochemical properties

An In-depth Technical Guide to the Core Physicochemical Properties of (+)-Turmerone

Introduction

This compound, specifically (+)-(S)-ar-turmerone, is a sesquiterpenoid and a major bioactive component found in the essential oil of turmeric (Curcuma longa L.).[1] It is a key contributor to the characteristic aroma of turmeric.[2] This compound has garnered significant interest from the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-tumor, and neuroprotective properties.[1][2][][4] This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, detailed experimental protocols for its isolation and characterization, and a visual representation of the general experimental workflow.

Physicochemical Properties

The core physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various solvents and biological systems, which is essential for drug development and formulation.

| Property | Value | Source |

| IUPAC Name | (6S)-2-methyl-6-(4-methylphenyl)hept-2-en-4-one | [][5] |

| Synonyms | (+)-(S)-ar-turmerone, ar-(+)-Turmerone, (S)-ar-Turmerone | [1][] |

| CAS Number | 532-65-0 | [1][5] |

| Molecular Formula | C₁₅H₂₀O | [1][2][5] |

| Molecular Weight | 216.32 g/mol | [1][5] |

| Appearance | Yellowish Oily Matter | [] |

| Boiling Point | 325.7 ± 21.0 °C at 760 mmHg | [] |

| Density | 0.945 ± 0.1 g/cm³ | [] |

| Optical Rotation | [α]²⁰D +82.21 | [6] |

| Solubility | Soluble in hexane, petroleum ether, ethanol, methanol, and DMSO.[1][] Slightly soluble in chloroform and ethyl acetate.[] Insoluble in water.[2] |

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and identification of this compound.

| Spectroscopy | Data | Source |

| UV-Vis | λmax at 233.5 nm and 236 nm | [7] |

| Infrared (IR) | 2988.7 & 2936.8 cm⁻¹ (Aromatic C=C stretch), 1735.4 & 1446.2 cm⁻¹ (C=O stretch), 939.0 & 847.4 cm⁻¹ (-CH bend) | [7] |

| Mass Spec. (GC-MS) | Molecular ion peaks at m/z: 217.2 and 219.2 | [7] |

| ¹H NMR | Data available in public databases | [8] |

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and analysis of this compound from its natural source, Curcuma longa.

Extraction of Turmeric Oil

A common method for extracting the essential oil rich in turmerones from turmeric powder is Soxhlet extraction.[7][9]

-

Preparation : 1 kg of dried turmeric powder (Curcuma longa L.) is placed into a thimble in a Soxhlet apparatus.

-

Extraction : The powder is extracted with 4 L of petroleum ether (boiling point 60-80°C) for 12 hours.[7]

-

Concentration : The resulting extract is concentrated using a distillation assembly to remove the solvent, yielding turmeric oil.[7]

Isolation and Purification of this compound

Further purification is required to isolate this compound from the crude turmeric oil.

Method 1: Solvent Partitioning and Chromatography [7][9]

-

Fractionation : The turmeric oil is fractionated between petroleum ether and methanol using a separating funnel. This process is repeated to enhance the separation of turmerone into the methanolic fraction.[7]

-

Decolorization : The turmerone-rich fraction is treated with activated charcoal to remove impurities.[7]

-

Preparative TLC : Final purification is achieved using preparative Thin Layer Chromatography (TLC).[7]

Method 2: Adsorption Chromatography [10]

-

Adsorption : Turmeric oleoresin is mixed with silica gel adsorbent at an optimal ratio of 1:3.

-

Elution : The adsorbed compounds are then eluted with a suitable solvent. 96% ethanol has been identified as an effective eluent.[10]

Analytical Characterization

Several analytical techniques are employed to identify and quantify this compound.

-

Thin Layer Chromatography (TLC) / High-Performance TLC (HPTLC)

-

Stationary Phase : HPTLC aluminum plates precoated with silica gel 60F-254.[11][12]

-

Mobile Phase : A mixture of n-hexane and ethyl acetate (9.8:0.2 v/v) is commonly used.[11][12]

-

Detection : Spots are visualized, and densitometric analysis is carried out in absorbance mode at 254 nm.[11][12] this compound typically shows an Rƒ value of approximately 0.5 ± 0.05 in this system.[11][12] With vanillin-sulfuric acid as a spraying agent and heating, turmerone appears as a violet spot.[7]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

GC Conditions : A non-polar capillary column (e.g., polydimethylsiloxane coated) is used.[7] The injector temperature is set to a high temperature, for example, 290°C.[9] A temperature program is employed for the oven.

-

MS Conditions : Ionization is typically performed using electron impact (EI) at 70 eV.[9] The mass spectrum is then compared with spectral libraries for identification. In positive ionization mode, molecular ion peaks corresponding to the molecular weight of ar-turmerone are observed.[7]

-

-

High-Performance Liquid Chromatography (HPLC)

-

Stationary Phase : A C18 reverse-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size) is effective.[13]

-

Mobile Phase : An isocratic separation can be achieved using a mixture of acetonitrile and a buffer, such as 10 mM phosphate buffer.[13]

-

Detection : UV detection is set at an appropriate wavelength, such as 293 nm.[13]

-

Visualizations

The following diagram illustrates a generalized workflow for the extraction and characterization of this compound.

Caption: Workflow for this compound Extraction and Characterization.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. CAS 532-65-0: this compound | CymitQuimica [cymitquimica.com]

- 4. ar-turmerone, 532-65-0 [thegoodscentscompany.com]

- 5. This compound | C15H20O | CID 160512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Showing Compound (R)-ar-Turmerone (FDB014315) - FooDB [foodb.ca]

- 7. researchgate.net [researchgate.net]

- 8. NP-MRD: 1H NMR Spectrum (1D, 700 MHz, CDCl3, simulated) (NP0035781) [np-mrd.org]

- 9. scribd.com [scribd.com]

- 10. nanobioletters.com [nanobioletters.com]

- 11. HPTLC Method for the Quantitative Determination of ar-Turmerone and Turmerone in Lipid Soluble Fraction from Curcuma longa | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Initial In-Vitro Screening of (+)-Turmerone Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Turmerone, a bioactive sesquiterpenoid found in the essential oil of Curcuma longa (turmeric), has garnered significant scientific interest for its potential therapeutic properties. As a key component of the non-curcuminoid fraction of turmeric, this compound is being investigated for its anticancer, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive overview of the initial in-vitro screening of this compound's bioactivity, offering detailed experimental protocols and summarizing available quantitative data to facilitate further research and drug development endeavors. While much of the existing literature focuses on closely related isomers such as ar-turmerone and α-turmerone, this guide consolidates the current understanding and provides a framework for the specific evaluation of the (+) enantiomer.

Data Presentation: Quantitative Bioactivity of Turmerone Derivatives

The following tables summarize the reported in-vitro bioactivity of turmerone derivatives, primarily ar-turmerone and α-turmerone, which serve as a valuable reference for designing screening studies for this compound.

Table 1: Anticancer Activity - IC50 Values of Turmerone Derivatives in Various Cancer Cell Lines

| Compound | Cell Line | Cell Type | IC50 (µg/mL) | Reference |

| ar-Turmerone | K562 | Human Chronic Myelogenous Leukemia | 20-50 | [1] |

| ar-Turmerone | L1210 | Mouse Lymphocytic Leukemia | 20-50 | [1] |

| ar-Turmerone | U937 | Human Histiocytic Lymphoma | 20-50 | [1] |

| ar-Turmerone | RBL-2H3 | Rat Basophilic Leukemia | 20-50 | [1] |

| α-Turmerone | HepG2 | Human Hepatocellular Carcinoma | 11.0 - 41.8 | [2][3] |

| α-Turmerone | MCF-7 | Human Breast Adenocarcinoma | 11.0 - 41.8 | [2][3] |

| α-Turmerone | MDA-MB-231 | Human Breast Adenocarcinoma | 11.0 - 41.8 | [2][3] |

| Turmeric Ethanol Extract | T47D | Human Breast Cancer | 26.36 ± 1.55 | [4] |

Table 2: Apoptosis Induction by Turmerone Derivatives

| Compound | Cell Line | Treatment Concentration | Apoptotic Cells (%) | Assay Method | Reference |

| α-Turmerone | MDA-MB-231 | 30-45 µg/mL (48h) | 38.86 (Sub-G1 phase) | Propidium Iodide Staining | |

| ar-Turmerone | HaCaT | 5, 10, 20 µM (24h) | Dose-dependent increase | Annexin V-FITC/PI | [5] |

| Turmerone-loaded niosomes | Huh-7 | Not specified | 26.04 | Not specified | [6] |

| Turmerone-loaded niosomes | Hep3B | Not specified | 29.7 | Not specified | [6] |

| Turmeric Ethanol Extract | T47D | IC50 dose | ~30 | Annexin V-PI | [4] |

Table 3: Anti-inflammatory Activity - Inhibition of Pro-inflammatory Cytokines

| Compound | Cell Line/System | Stimulant | Cytokine | Inhibition | Reference |

| ar-Turmerone | BV2 Microglial Cells | Amyloid β | TNF-α, IL-1β, IL-6 | Significant reduction | [7] |

| ar-Turmerone | HaCaT Keratinocytes | TNF-α | IL-1β, IL-6, IL-8 | Dose-dependent reduction | [5][8] |

| Turmerone enriched C. longa extract | THP-1, J774.2, whole blood | LPS | TNF-α, IL-1β, IL-6 | Significant reduction | [9] |

| Turmeronols A and B | RAW264.7 Macrophages | LPS | IL-1β, IL-6, TNF-α | Significant inhibition | [10] |

Experimental Protocols

Detailed methodologies for key in-vitro assays are provided below to ensure reproducibility and standardization of future studies on this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time. Include both negative (vehicle) and positive (e.g., staurosporine) controls.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Add 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V-negative and PI-negative: Viable cells.

-

Annexin V-positive and PI-negative: Early apoptotic cells.

-

Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.

-

Annexin V-negative and PI-positive: Necrotic cells.

-

Quantification of Inflammatory Cytokines (ELISA)

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For cytokine quantification, a sandwich ELISA is commonly used, where the antigen of interest (e.g., TNF-α or IL-6) is bound between two layers of antibodies (capture and detection antibody).

Protocol (for TNF-α and IL-6):

-

Cell Culture and Stimulation: Plate immune cells (e.g., macrophages like RAW 264.7 or human peripheral blood mononuclear cells) and treat with this compound for a predetermined time. Subsequently, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce cytokine production.

-

Sample Collection: Collect the cell culture supernatant, which will contain the secreted cytokines.

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for the target cytokine (e.g., anti-human TNF-α).

-

Block non-specific binding sites.

-

Add standards and samples (culture supernatants) to the wells and incubate.

-

Wash the plate to remove unbound substances.

-

Add a biotinylated detection antibody specific for the cytokine.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash again and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution.

-

-

Data Acquisition and Analysis: Measure the absorbance at 450 nm. Generate a standard curve using the known concentrations of the cytokine standards and determine the concentration of the cytokine in the samples.

Neuroprotection Assay (Oxidative Stress Model)

Principle: This assay evaluates the ability of a compound to protect neuronal cells from damage induced by oxidative stress. Oxidative stress can be induced by various agents, such as hydrogen peroxide (H₂O₂) or glutamate. Cell viability is then assessed to determine the neuroprotective effect.

Protocol:

-

Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate.

-

Pre-treatment: Treat the cells with different concentrations of this compound for a specific duration (e.g., 24 hours).

-

Induction of Oxidative Stress: After pre-treatment, expose the cells to an oxidative stress-inducing agent (e.g., H₂O₂) for a defined period.

-

Cell Viability Assessment: Measure cell viability using the MTT assay as described in Protocol 1.

-

Data Analysis: Compare the viability of cells treated with this compound and the oxidative stressor to those treated with the stressor alone. An increase in cell viability indicates a neuroprotective effect.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and the general workflow for its in-vitro screening.

References

- 1. Induction of apoptosis by ar-turmerone on various cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Non-Curcuminoids from Turmeric and Their Potential in Cancer Therapy and Anticancer Drug Delivery Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifekey.com.au [lifekey.com.au]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Turmerone-loaded nanocarriers effectively induced apoptosis and attenuated cancerous phenotype inin vitroandin vivoHCC models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Turmeronols (A and B) from Curcuma longa have anti-inflammatory effects in lipopolysaccharide-stimulated BV-2 microglial cells by reducing NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of (+)-Turmerone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Turmerone, a bioactive sesquiterpenoid derived from the essential oil of Curcuma longa (turmeric), has garnered significant scientific interest for its diverse pharmacological activities. Distinct from the well-studied curcuminoids, turmerones, including α-, β-, and aromatic (ar-) turmerone, represent a promising class of compounds with therapeutic potential across a spectrum of diseases. This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a particular focus on ar-turmerone, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways it modulates. The evidence presented herein is primarily based on preclinical studies, and further clinical research is necessary to validate these findings in humans.[1][2]

Pharmacological Activities

This compound exhibits a range of biological effects, primarily centered around its anti-inflammatory, neuroprotective, and anticancer properties.

Anti-inflammatory Activity

Ar-turmerone has demonstrated potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[3][4][5][6] In models of neuroinflammation, ar-turmerone significantly suppresses the expression and activation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4] It also reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and monocyte chemoattractant protein-1 (MCP-1) in amyloid-β-stimulated microglial cells.[3][4] Furthermore, ar-turmerone has been shown to alleviate skin inflammation by downregulating the mRNA synthesis of IL-17, IL-22, and IL-23.

Neuroprotective Effects

The neuroprotective properties of ar-turmerone are a significant area of investigation. It has been shown to protect dopaminergic neurons in models of Parkinson's disease, a mechanism attributed to the activation of the Nrf2 pathway, which enhances cellular antioxidant defenses.[7][8][9][10][11][12] Beyond its antioxidant effects, ar-turmerone can also stimulate neural stem cell (NSC) proliferation and differentiation, suggesting a potential role in neural regeneration.[13][14][15] Studies have also indicated its potential in models of Alzheimer's disease by reducing amyloid-beta aggregation and modulating microglial activation.[4]

Anticancer Activity

Ar-turmerone has exhibited cytotoxic and anti-proliferative effects against various cancer cell lines.[16][17][18] It can induce apoptosis (programmed cell death) in human chronic myelogenous leukemia (K562), rat basophilic leukemia (RBL-2H3), human histiocytic lymphoma (U937), and mouse lymphocytic leukemia (L1210) cells in a dose- and time-dependent manner.[16] In glioma cells, ar-turmerone inhibits proliferation and mobility by downregulating cathepsin B.[17] Furthermore, it has been shown to inhibit invasion and colony formation in breast cancer cells.[16] Some studies also suggest that turmerones may sensitize cancer cells to chemotherapeutic agents.[1]

Quantitative Data

The following tables summarize the key quantitative data related to the pharmacological activities of ar-turmerone.

Table 1: Anticancer Activity of ar-Turmerone

| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Reference |

| K562 | Human Chronic Myelogenous Leukemia | MTT | 20-50 µg/mL | [3] |

| L1210 | Mouse Lymphocytic Leukemia | MTT | 20-50 µg/mL | [3] |

| U937 | Human Histiocytic Lymphoma | MTT | 20-50 µg/mL | [3] |

| RBL-2H3 | Rat Basophilic Leukemia | MTT | 20-50 µg/mL | [3] |

| U251, U87, LN229 | Human Glioma | CCK-8 | Significant inhibition at 50, 100, and 200 µM | [6][17] |

| HaCaT | Human Keratinocytes | MTT | Dose-dependent suppression of proliferation (5, 10, or 20 µM) | [9][19] |

Table 2: Anti-inflammatory Effects of ar-Turmerone

| Cell Model | Stimulant | Measured Parameter | Effect of ar-Turmerone | Reference |

| BV2 Microglial Cells | Amyloid-β | MMP-9, iNOS, COX-2 expression | Significant suppression | [3][4] |

| BV2 Microglial Cells | Amyloid-β | TNF-α, IL-1β, IL-6, MCP-1 production | Reduction | [3][4] |

| Primary Hippocampal Neurons | Amyloid-β (25-35) | Cell Viability | Increased from 40.08% to 81.57% (at 300 µM) | [13] |

| Primary Hippocampal Neurons | Amyloid-β (25-35) | TNF-α levels | Reduced from 3.61 pg/mL to 1.67 pg/mL (at 300 µM) | [13] |

| Primary Hippocampal Neurons | Amyloid-β (25-35) | IFN-β levels | Reduced from 3.33 pg/mL to 2.14 pg/mL (at 300 µM) | [13] |

| HaCaT Keratinocytes | TNF-α | IL-1β, IL-6, IL-8 production | Dose-dependent reduction (5, 10, or 20 µM) | [9][19] |

Signaling Pathways

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. Ar-turmerone has been shown to inhibit the activation of NF-κB in response to inflammatory stimuli like amyloid-β.[3][4][20] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[3][4]

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways, including JNK and p38, are also involved in inflammatory responses. Ar-turmerone has been observed to inhibit the phosphorylation of JNK and p38 MAPK in amyloid-β-stimulated microglia, further contributing to its anti-inflammatory effects.[3][4][20]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Induction of apoptosis by ar-turmerone on various cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. Ar-turmerone inhibits the proliferation and mobility of glioma by downregulating cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. criver.com [criver.com]

- 8. benchchem.com [benchchem.com]

- 9. Ar-Turmerone Exerts Anti-proliferative and Anti-inflammatory Activities in HaCaT Keratinocytes by Inactivating Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. azolifesciences.com [azolifesciences.com]

- 12. news-medical.net [news-medical.net]

- 13. TLR4/NF-κB-Mediated Anti-Inflammatory and Cognitive Protective Actions of Curcuma longa and Ar-turmerone in Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ar-Turmerone -- Stimulates regeneration of brain cells -- Articles & patents [rexresearch.com]

- 15. Aromatic-turmerone induces neural stem cell proliferation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. Non-Curcuminoids from Turmeric and Their Potential in Cancer Therapy and Anticancer Drug Delivery Formulations [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

(+)-Turmerone: A Technical Guide to its Bioactive Properties in Turmeric Essential Oil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Turmeric (Curcuma longa), a staple of traditional medicine for centuries, contains a wealth of bioactive compounds.[1] While curcuminoids have historically received the most scientific attention, the essential oil fraction of turmeric harbors a class of sesquiterpenoids known as turmerones, which are gaining recognition for their significant pharmacological activities.[1][2] This technical guide focuses on (+)-Turmerone, a key bioactive constituent of turmeric essential oil, providing an in-depth overview of its chemical properties, biological effects, and mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Chemical and Physical Properties

This compound, specifically (+)-ar-Turmerone, is the aromatic form and one of the most studied isomers. Its chemical identity is well-characterized, possessing the following properties:

| Property | Value | Reference |

| IUPAC Name | (6S)-2-methyl-6-(4-methylphenyl)hept-2-en-4-one | [3] |

| Molecular Formula | C₁₅H₂₀O | [3] |

| Molecular Weight | 216.32 g/mol | [3] |

| CAS Number | 532-65-0 | [3] |

| Appearance | Yellowish oil | [2] |

| UV max (in ethanol) | 233.5 nm, 236 nm | [4] |

Bioactive Properties and Mechanisms of Action

(+)-ar-Turmerone exhibits a range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. These activities are underpinned by its ability to modulate key cellular signaling pathways.

Anti-inflammatory Activity

(+)-ar-Turmerone has demonstrated potent anti-inflammatory properties, primarily through the inhibition of the NF-κB, JNK, and p38 MAPK signaling pathways.[3] In models of neuroinflammation, it has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in activated microglia.[3] Furthermore, it can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[5]

Neuroprotective and Neurogenic Effects

A significant area of research for (+)-ar-Turmerone is its effects on the central nervous system. It has been shown to promote the proliferation of neural stem cells (NSCs) both in vitro and in vivo, suggesting a potential role in neural regeneration.[6][7] This neurogenic activity is a promising avenue for the development of therapies for neurodegenerative diseases.[6] Additionally, (+)-ar-Turmerone exerts neuroprotective effects by activating the Nrf2 signaling pathway, which upregulates the expression of antioxidant proteins and protects neurons from oxidative stress-induced cell death.[8]

Anti-Cancer Activity

(+)-ar-Turmerone has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines.[1][9][10] Its anti-cancer effects are cell-type specific, with demonstrated activity against leukemia, breast cancer, and glioma cells.[1][11][12] The underlying mechanisms include the induction of DNA fragmentation and the activation of caspase cascades.[1][9][10]

Quantitative Data Summary

Table 1: In Vitro Anti-Cancer Activity of (+)-ar-Turmerone

| Cell Line | Cancer Type | Assay | IC₅₀ (µg/mL) | Reference |

| K562 | Chronic Myelogenous Leukemia | MTT | 20-50 | [1] |

| L1210 | Mouse Lymphocytic Leukemia | MTT | 20-50 | [1] |

| U937 | Human Histiocytic Lymphoma | MTT | 20-50 | [1] |

| RBL-2H3 | Rat Basophilic Leukemia | MTT | 20-50 | [1] |

| HepG2 | Human Liver Cancer | MTT | >100 | [9][10] |

| MCF-7 | Human Breast Cancer | MTT | >100 | [9][10] |

| MDA-MB-231 | Human Breast Cancer | MTT | >100 | [9][10] |

| U251 | Human Glioma | CCK-8 | Significant inhibition at 50, 100, 200 µM | [11] |

| U87 | Human Glioma | CCK-8 | Significant inhibition at 50, 100, 200 µM | [11] |

| LN229 | Human Glioma | CCK-8 | Significant inhibition at 50, 100, 200 µM | [11] |

Table 2: In Vitro Anti-Inflammatory Activity of (+)-ar-Turmerone

| Cell Line | Model | Target | IC₅₀ (µg/mL) | Reference |

| RAW 264.7 | LPS-activated macrophages | COX-2 | 5.2 | [5] |

| RAW 264.7 | LPS-activated macrophages | iNOS | 3.2 | [5] |

Table 3: In Vitro Neurogenic Activity of (+)-ar-Turmerone

| Cell Type | Effect | Concentration for Max Effect (µg/mL) | Reference |

| Primary fetal rat neural stem cells | Increased proliferation | 6.25 | [7] |

Experimental Protocols

Extraction and Isolation of this compound from Curcuma longa

This protocol is based on the method described by Hashmi et al.[4]

-

Soxhlet Extraction: 1 kg of powdered turmeric rhizomes is extracted with 4 L of petroleum ether (boiling point 60-80°C) for 12 hours using a Soxhlet apparatus.

-

Concentration: The resulting extract is concentrated by distillation to yield turmeric oil.

-

Fractionation: The turmeric oil is fractionated between petroleum ether and methanol in a separating funnel. The methanol fraction, containing the more polar compounds including turmerones, is collected. This step is repeated for comprehensive extraction.

-

Purification: The methanol fraction is treated with activated charcoal to remove impurities.

-

Preparative Thin Layer Chromatography (TLC): Further purification is achieved using preparative TLC on silica gel 60F254 plates. The mobile phase consists of toluene:ethyl acetate (93:7).

-

Visualization: The plates are sprayed with vanillin-sulfuric acid reagent and heated. This compound appears as a violet spot.

-

Characterization: The isolated compound is characterized using UV-Vis spectroscopy, IR spectroscopy, Gas Chromatography (GC), and GC-Mass Spectrometry (GC-MS).

Figure 1: Workflow for the extraction and isolation of this compound.

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is adapted from studies on the anti-cancer activity of (+)-ar-turmerone.[1][9][10]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Treatment: The cells are then treated with various concentrations of (+)-ar-turmerone (e.g., 0-100 µg/mL) for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC₅₀ value is calculated.

Western Blot Analysis for Signaling Proteins

This protocol is a general method based on the investigation of signaling pathways modulated by (+)-ar-turmerone.[3]

-

Cell Lysis: Cells, after treatment with (+)-ar-turmerone, are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., p-NF-κB, p-JNK, p-p38, Nrf2) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).

Signaling Pathway Diagrams

Inhibition of Pro-inflammatory Signaling by (+)-ar-Turmerone

Figure 2: Anti-inflammatory mechanism of (+)-ar-Turmerone.

Activation of the Nrf2 Antioxidant Pathway by (+)-ar-Turmerone

Figure 3: Neuroprotective mechanism via Nrf2 activation.

Conclusion

This compound is a promising bioactive compound from turmeric essential oil with well-documented anti-inflammatory, neuroprotective, and anti-cancer properties. Its mechanisms of action, involving the modulation of key signaling pathways such as NF-κB and Nrf2, provide a solid foundation for its further investigation and development as a therapeutic agent. This technical guide provides a comprehensive summary of the current scientific knowledge on this compound, offering valuable data and protocols to support future research and drug development endeavors in this area. The provided quantitative data and experimental methodologies serve as a practical resource for designing and conducting further studies to unlock the full therapeutic potential of this natural compound.

References

- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. lifekey.com.au [lifekey.com.au]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Preliminary Studies on the Anti-inflammatory Properties of (+)-Turmerone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Turmerone, a bioactive sesquiterpenoid found in the essential oil of Curcuma longa (turmeric), has garnered significant interest for its therapeutic potential, including its anti-inflammatory properties. This technical guide provides a comprehensive overview of the preliminary in vitro studies investigating the anti-inflammatory effects of this compound and its related compounds, ar-turmerone and turmeronols. The primary mechanism of action involves the modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This document summarizes the quantitative data from various studies, details the experimental protocols used, and provides visual representations of the signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. Natural products, with their vast structural diversity, represent a promising source of new therapeutic leads.

This compound and its derivatives have been the subject of several preliminary studies to evaluate their anti-inflammatory capabilities. These studies have primarily utilized in vitro cell models, including microglial cells, keratinocytes, and macrophages, to elucidate the molecular mechanisms underlying their effects. The consistent findings point towards the inhibition of pro-inflammatory mediator production through the suppression of the NF-κB and MAPK signaling cascades.

Quantitative Data Summary

The following tables summarize the quantitative data from key preliminary studies on the anti-inflammatory effects of ar-turmerone and turmeronols, derivatives of this compound.

Table 1: Anti-inflammatory Effects of ar-Turmerone in BV-2 Microglial Cells

| Inflammatory Mediator | Stimulant | ar-Turmerone Concentration (µM) | Observed Effect | Reference |

| iNOS | Amyloid β | 5, 10, 20 | Significant suppression of expression | [1] |

| COX-2 | Amyloid β | 5, 10, 20 | Significant suppression of expression | [1] |

| TNF-α | Amyloid β | 5, 10, 20 | Significant reduction in production | [1] |

| IL-1β | Amyloid β | 5, 10, 20 | Significant reduction in production | [1] |

| IL-6 | Amyloid β | 5, 10, 20 | Significant reduction in production | [1] |

| MCP-1 | Amyloid β | 5, 10, 20 | Significant reduction in production | [1] |

Table 2: Anti-inflammatory Effects of ar-Turmerone in HaCaT Keratinocytes

| Inflammatory Mediator | Stimulant | ar-Turmerone Concentration (µM) | Observed Effect | Reference |

| IL-1β | TNF-α | 5, 10, 20 | Dose-dependent reduction in production | [2][3] |

| IL-6 | TNF-α | 5, 10, 20 | Dose-dependent reduction in production | [2][3] |